molecular formula C6H7Si B14466839 CID 78063760

CID 78063760

Cat. No.: B14466839
M. Wt: 107.20 g/mol
InChI Key: VLCKUBCTVLFMQS-UHFFFAOYSA-N
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Description

CID 78063760 (exact chemical name unspecified in the provided evidence) is a compound analyzed through advanced chromatographic and spectroscopic techniques. Key analytical approaches for characterizing this compound likely include:

  • GC-MS: Used to determine volatile components and quantify compound fractions during vacuum distillation .
  • Mass spectrometry (MS): Source-induced collision-induced dissociation (CID) may have been employed to elucidate fragmentation patterns and structural features .
  • Physicochemical properties: Parameters such as molecular weight, LogP (partition coefficient), and solubility could be inferred from similar compounds in , which reports metrics like TPSA (topological polar surface area) and bioavailability scores .

Hypothetically, this compound may exhibit biological activity relevant to enzyme inhibition or receptor modulation, as seen in compounds like betulin derivatives (CID 72326) or oscillatoxin analogs (CID 101283546) .

Properties

Molecular Formula

C6H7Si

Molecular Weight

107.20 g/mol

InChI

InChI=1S/C6H7Si/c1-6(7)4-2-3-5-6/h2-5H,1H3

InChI Key

VLCKUBCTVLFMQS-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=C1)[Si]

Origin of Product

United States

Preparation Methods

The preparation of CID 78063760 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the desired chemical transformations.

Chemical Reactions Analysis

CID 78063760 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78063760 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its use in drug development. In industry, this compound is utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78063760 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The precise molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound (CID) Molecular Formula Key Functional Groups Biological Activity Analytical Methods Used
CID 78063760* Not specified Hypothesized: Sulfur/terpene groups Potential enzyme inhibition GC-MS, MS/MS
Taurocholic acid (6675) C₂₆H₄₅NO₆S Sulfated steroid Bile acid transporter substrate 3D structural overlays
Ginkgolic acid 17:1 (5469634) C₂₂H₃₄O₂ Phenolic lipid Lipase inhibition 2D/3D structural alignment
Oscillatoxin D (101283546) C₃₉H₅₈O₈ Polyketide-lactone Cytotoxicity NMR, MS
C7H5FN2S (2049887) C₇H₅FN₂S Thiophene, fluorine CYP1A2 inhibition Synthetic accessibility metrics

* Hypothetical data based on analogous studies.

Key Findings:

Structural Diversity: this compound may share functional groups with betulin derivatives (e.g., hydroxyl or carboxyl groups), which are known for modulating steroid-binding enzymes . Unlike oscillatoxin D (CID 101283546), which has a complex polyketide-lactone scaffold, this compound’s volatility (evidenced by GC-MS analysis) suggests a smaller molecular size or lower polarity .

Biological Activity :

  • Compared to taurocholic acid (CID 6675), a substrate for bile acid transporters, this compound might act as an inhibitor due to structural mimicry, akin to ginkgolic acid’s role in lipase inhibition .
  • The sulfur-containing compound CID 2049887 (C7H5FN2S) shows CYP1A2 inhibition, a property this compound may share if it contains similar heterocyclic motifs .

Analytical Challenges :

  • Unlike DHEAS (CID 12594), which is analyzed via 3D structural overlays, this compound’s characterization relies on chromatographic fractionation and mass spectral fragmentation .

Methodological Insights from Evidence

  • Synthetic Accessibility : this compound’s synthesis might involve steps similar to CID 2049887, such as halogenation or thiophene ring formation, with synthetic accessibility scores ≤3.0 indicating feasibility .
  • Quality Control : As per , rigorous reporting of experimental parameters (e.g., error margins in GC-MS, collision energy in MS/MS) is critical for reproducibility .

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